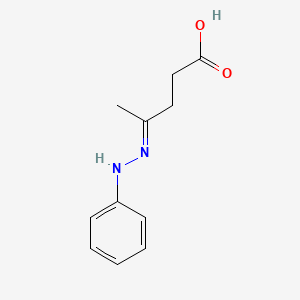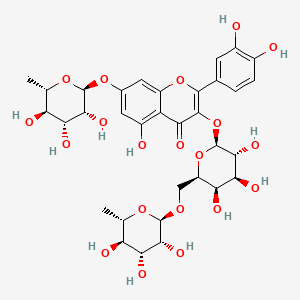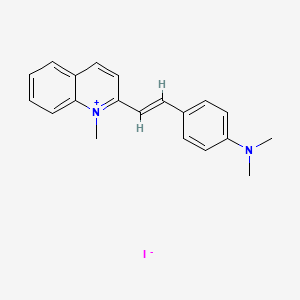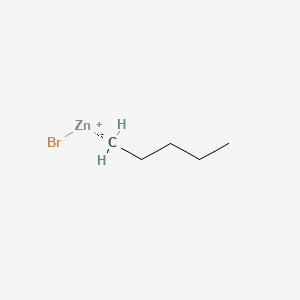
Tri-n-butylgermane
Vue d'ensemble
Description
Tributylgermanium hydride (Bu3GeH) is a radical generating reagent . It can be used as an alternative to tributyltin hydride (Bu3SnH) as it has several practical advantages such as low toxicity, good stability, and much easier work-up of reactions .
Synthesis Analysis
Tributylgermanium hydride can be easily prepared in good yield and stored indefinitely . It is suitable for a wide range of radical substrates including iodides, bromides, activated chlorides, phenyl selenides, tert-nitroalkanes, thiocarbonylimidazolides, and Barton esters .Molecular Structure Analysis
The linear formula of Tributylgermanium hydride is [CH3(CH2)3]3GeH . It has a molecular weight of 244.99 .Chemical Reactions Analysis
Tributylgermanium hydride can generate alkyl, vinyl, and aryl radicals in radical reactions including reduction and cyclisation processes . Common radical initiators such as ACCN and triethylborane can be used . The slower rate of hydrogen abstraction by carbon-centred radicals from Bu3GeH as compared to Bu3SnH facilitates improved cyclisation yields .Physical And Chemical Properties Analysis
Tributylgermanium hydride is a liquid with a refractive index of n20/D 1.45 (lit.) . It has a boiling point of 123 °C/20 mmHg (lit.) and a density of 0.949 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Réactions radicalaires en synthèse organique
Hydrure de tributylgermanium : est un réactif précieux en synthèse organique pour les réactions radicalaires . Il sert d'alternative à l'hydrure de tributylétain avec plusieurs avantages, notamment une toxicité inférieure, une bonne stabilité et une mise en œuvre plus facile des réactions . Il peut générer des radicaux alkyles, vinyles et aryles, qui sont essentiels pour les processus de réduction et de cyclisation en chimie synthétique.
Alkylation réductrice des oléfines
Ce composé a été étudié pour son efficacité dans l'alkylation réductrice des oléfines actives avec des halogénures d'alkyle . Le processus implique l'addition d'un groupe alkyle à une oléfine, ce qui constitue une étape fondamentale dans la synthèse de divers composés organiques.
Lixiviation à partir des microplastiques
Des recherches ont exploré la lixiviation des retardateurs de flamme organophosphorés, notamment le phosphate de tri-n-butyle, à partir des microplastiques de polystyrène . Bien que cette étude se concentre sur un composé apparenté, elle met en évidence l'impact environnemental potentiel de ces substances et l'importance de comprendre leur comportement dans différents contextes.
Chimie analytique
L'hydrure de tributylgermanium peut être utilisé comme agent réducteur dans les procédures analytiques, en particulier dans la réduction des chlorures benzyliques . Cette application est cruciale pour la préparation d'échantillons ou d'intermédiaires dans diverses méthodes analytiques.
Mécanisme D'action
Target of Action
Tri-n-butylgermane, also known as Tributylgermanium hydride, is a chemical compound used as a chemical intermediate . The primary targets of this compound are not well-defined in the literature. More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that organogermanium compounds can participate in various chemical reactions due to their unique properties . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Organogermanium compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Result of Action
As a chemical intermediate, it’s likely involved in the synthesis of other compounds . The specific effects of its action at the molecular and cellular levels are areas of ongoing research.
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially influence its action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tributylgermanium hydride plays a significant role in biochemical reactions, particularly in radical generation and reduction processes. It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. For instance, it can be used as an alternative to tributyltin hydride in radical reactions, offering a safer and more stable option . The interactions between tributylgermanium hydride and biomolecules are primarily based on its ability to donate hydrogen atoms, which are essential for radical generation and reduction processes.
Molecular Mechanism
The molecular mechanism of tributylgermanium hydride involves its ability to donate hydrogen atoms to generate radicals. These radicals can then interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, tributylgermanium hydride can reduce benzylic chlorides by donating hydrogen atoms, resulting in the formation of benzylic radicals . These radicals can further participate in various biochemical reactions, influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tributylgermanium hydride can change over time due to its stability and degradation properties. This compound is known for its good stability, which allows it to be stored indefinitely without significant degradation . The long-term effects of tributylgermanium hydride on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and cellular metabolism.
Metabolic Pathways
Tributylgermanium hydride is involved in various metabolic pathways, primarily through its role in radical generation and reduction processes. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. For example, tributylgermanium hydride can participate in the reductive alkylation of active olefins with alkyl halides, affecting the overall metabolic pathways in which these reactions occur .
Propriétés
InChI |
InChI=1S/C12H27Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRPCNGKANTZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274594 | |
| Record name | ACMC-20ajcu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
998-39-0 | |
| Record name | ACMC-20ajcu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylgermanium hydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main advantages of using Tributylgermanium Hydride (Bu3GeH) in radical reactions compared to the more common Tributyltin Hydride (Bu3SnH)?
A1: Tributylgermanium hydride presents several advantages over Tributyltin Hydride:
- Lower Toxicity: Bu3GeH is significantly less toxic than Bu3SnH, making it a safer alternative for laboratory use and potentially reducing environmental concerns. []
- Improved Stability: Bu3GeH exhibits higher stability, allowing for longer storage times without significant degradation. []
- Simplified Workup: Reactions employing Bu3GeH typically have easier workup procedures due to the formation of less toxic byproducts. []
Q2: How does Tributylgermanium Hydride participate in radical reactions?
A2: Bu3GeH acts as a hydrogen atom donor in radical reactions. [, ] This process usually requires an initiator, such as Azobisisobutyronitrile (AIBN) or Triethylborane, to generate the initial radical species. The carbon-centered radical then abstracts a hydrogen atom from Bu3GeH, leading to the desired reduced product and a tributylgermanium radical.
Q3: What types of functional groups can be reduced using Tributylgermanium Hydride in a radical process?
A3: A variety of functional groups have been successfully reduced using Bu3GeH in radical reactions:
- Halides: Iodides, bromides, and activated chlorides. []
- Chalcogens: Phenyl selenides. []
- Nitrogen-containing groups: Tert-nitroalkanes, thiocarbonylimidazolides, and Barton esters. []
Q4: Can Tributylgermanium Hydride be used to mediate cyclization reactions?
A4: Yes, Bu3GeH can facilitate radical cyclization reactions. The slower rate of hydrogen abstraction from Bu3GeH, compared to Bu3SnH, can lead to improved yields in cyclization reactions. [] This is because the slower hydrogen transfer allows sufficient time for the cyclization step to occur before the radical is quenched.
Q5: What is Polarity Reversal Catalysis (PRC), and how is it relevant to Tributylgermanium Hydride's reactivity?
A5: Polarity Reversal Catalysis, often using phenylthiol, can be employed in reactions where the generated radical intermediate is relatively stable and doesn't readily abstract hydrogen from Bu3GeH. [] The thiol acts as a chain transfer agent, abstracting hydrogen from Bu3GeH and subsequently transferring it to the stable radical, thus promoting the desired reduction.
Q6: Are there specific structural features in a substrate that influence its reactivity with Tributylgermanium Hydride?
A6: Yes, studies on charged pi-type biradicals have shown that the position of the charged site relative to the radical site impacts reactivity with Bu3GeH. Radicals with the charge and radical within the same ring system exhibit significantly higher reactivity. [] This suggests that polar effects play a crucial role in governing the interactions and reaction rates with Bu3GeH.
Q7: What is the molecular formula and molecular weight of Tributylgermanium Hydride?
A7: The molecular formula of Tributylgermanium Hydride is C12H28Ge, and its molecular weight is 232.94 g/mol.
Q8: Are there alternatives to Tributylgermanium Hydride for specific applications?
A9: While Bu3GeH offers advantages in certain radical reactions, alternative reducing agents, like silanes, are available and may be more suitable depending on the specific transformation and desired outcome. [] The choice of reagent should be based on factors such as substrate compatibility, reaction conditions, and desired product selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)





![9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-amino-](/img/structure/B1598796.png)


![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)



